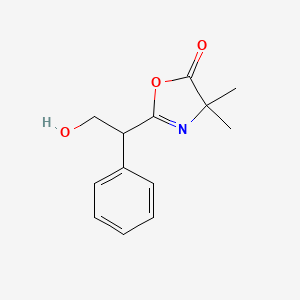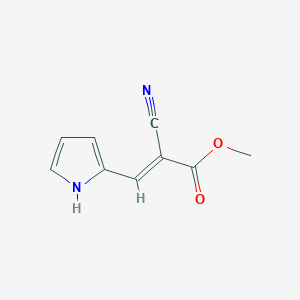![molecular formula C15H17NO B12888649 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole CAS No. 90329-76-3](/img/structure/B12888649.png)
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique isoxazole ring fused with a cyclooctane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate oxazine derivatives, which then undergo cyclization to yield the desired isoxazole compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole: This compound features a selenadiazole ring instead of an isoxazole ring.
3,4,5-Trisubstituted isoxazole derivatives: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties.
Uniqueness: 3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90329-76-3 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
3-phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C15H17NO/c1-2-7-11-14-13(10-6-1)15(16-17-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
KXCYEHJKNCKHRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=C(CC1)C(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


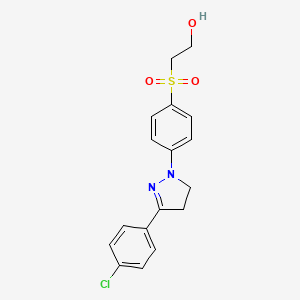
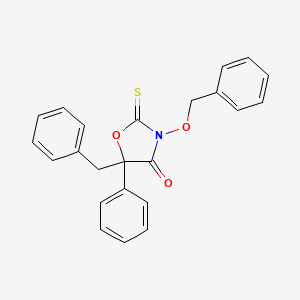

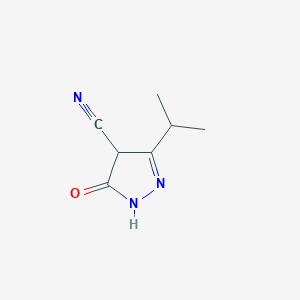
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
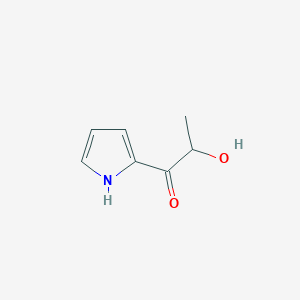
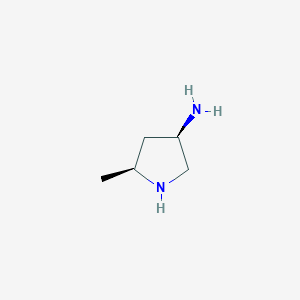
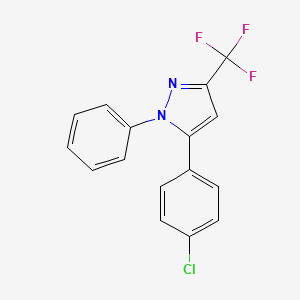
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)

